3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.271. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is the serine/threonine protein kinase . This kinase plays a crucial role in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
The compound interacts with its target by recognizing the substrate consensus sequence [ST]-Q . It phosphorylates several proteins, including BRCA1, CHEK1, MCM2, RAD17, RPA2, SMC1, and p53/TP53 . This interaction results in the inhibition of DNA replication and mitosis, and promotes DNA repair, recombination, and apoptosis .
Biochemical Pathways
The affected pathways involve DNA damage response mechanisms . The compound phosphorylates ‘Ser-139’ of histone variant H2AX at sites of DNA damage, thereby regulating these mechanisms .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DNA replication and mitosis, and the promotion of DNA repair, recombination, and apoptosis . This can lead to the cessation of cell proliferation and the induction of programmed cell death, or apoptosis .
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-11(10-2-3-10)14-16(12(15)17)8-9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUJPYFVSLZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.